![molecular formula C13H9N3S2 B2583351 3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile CAS No. 96750-38-8](/img/structure/B2583351.png)

3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

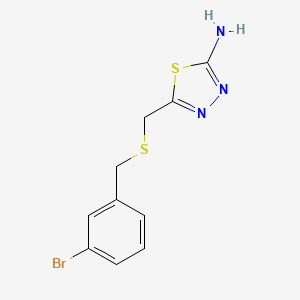

3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile is a chemical compound with the molecular formula C13H9N3S2 . It is also known by other synonyms such as 3-amino-5-cyanomethylsulfanyl-4-phenyl-thiophene-2-carbonitrile and 2-Thiophenecarbonitrile, 3-amino-5-[(cyanomethyl)thio]-4-phenyl- .

Synthesis Analysis

The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C13H9N3S2 . The average mass of the molecule is 271.361 Da and the monoisotopic mass is 271.023773 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C13H9N3S2 and a molecular weight of 271.36. Other properties such as melting point, boiling point, and density are not well-documented in the literature .Scientific Research Applications

Thermochemistry and Polymorphism

Research on thiophene derivatives, such as 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, has highlighted the thermochemical properties and conformational polymorphism inherent to this class of compounds. These characteristics are crucial for understanding the stability and crystallization behavior of such materials, which can impact their application in drug formulation and material science. The study by Yu et al. (2000) on hexamorphic crystal systems demonstrates the intricate balance between molecular conformation and thermodynamic stability, providing a foundation for engineering materials with desired physical properties (Yu et al., 2000).

Synthesis Methods

Innovative synthesis methods for thiophene carbonitriles, including microwave-assisted techniques, have been developed to enhance efficiency and yield. Singh and Singh (2011) describe a rapid synthesis approach for tetrahydrobenzo[b][1,8]-naphthyridine-3-carbonitrile derivatives, showcasing the versatility of thiophene carbonitriles in constructing complex heterocyclic structures with potential pharmaceutical applications (Singh & Singh, 2011).

Antimicrobial Activity

Thiophene derivatives have been explored for their antimicrobial properties, contributing to the search for new antibacterial and antifungal agents. Puthran et al. (2019) synthesized novel Schiff bases using thiophene carbonitrile derivatives and evaluated their in vitro antimicrobial activity, highlighting the compound's potential in developing new antimicrobial therapies (Puthran et al., 2019).

Structural Characterization and Drug Design

Detailed structural analysis of thiophene carbonitriles supports their application in drug design, particularly as inhibitors for specific enzymes. Al-Wahaibi et al. (2021) characterized dihydropyrimidine-5-carbonitrile derivatives as potential dihydrofolate reductase inhibitors, demonstrating the role of these compounds in the design of new drugs with targeted action mechanisms (Al-Wahaibi et al., 2021).

Properties

IUPAC Name |

3-amino-5-(cyanomethylsulfanyl)-4-phenylthiophene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3S2/c14-6-7-17-13-11(9-4-2-1-3-5-9)12(16)10(8-15)18-13/h1-5H,7,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFFGICTXKFLHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2N)C#N)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-phenylacetamide](/img/structure/B2583270.png)

![2-(benzylsulfanyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2583274.png)

![3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583277.png)

![6-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2583279.png)

![(4Z)-2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2583281.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethylbutanamide](/img/structure/B2583283.png)

![ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2583284.png)

![Ethyl 1-(anilinocarbonyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2583289.png)